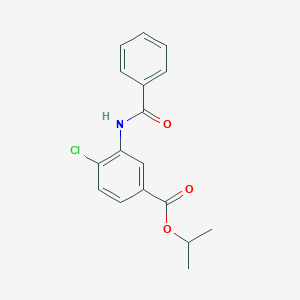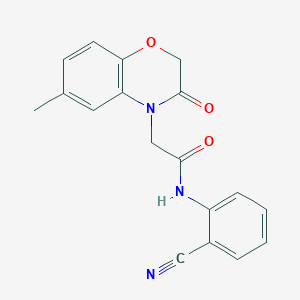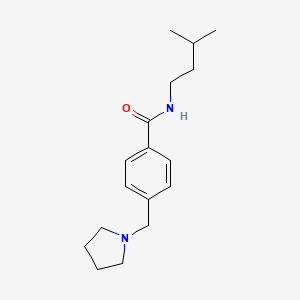
N-(3-methylbutyl)-4-(1-pyrrolidinylmethyl)benzamide
説明
N-(3-methylbutyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as MPBD or N-methyl-α-ethyltryptamine (META), is a chemical compound that belongs to the tryptamine family. It is a psychoactive substance that has been used in scientific research to study its effects on the central nervous system.
作用機序
The mechanism of action of MPBD is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the psychoactive effects of MPBD.
Biochemical and Physiological Effects:
MPBD has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce hallucinations, altered perception of time and space, and changes in mood and thought patterns. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
実験室実験の利点と制限
MPBD has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. It also has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for studying the mechanisms of action of other psychoactive substances. However, MPBD has several limitations as well. It is a controlled substance and can only be used in lab experiments with appropriate permits and licenses. It also has psychoactive effects, which can make it difficult to control for confounding variables in lab experiments.
将来の方向性
There are several future directions for research on MPBD. One area of research could be to study the effects of MPBD on different serotonin receptor subtypes. Another area of research could be to investigate the potential therapeutic uses of MPBD, such as in the treatment of depression or anxiety disorders. Additionally, future research could focus on developing new synthetic routes for MPBD that are more efficient and cost-effective. Overall, MPBD has the potential to be a valuable tool for studying the central nervous system and could lead to new insights into the mechanisms of action of psychoactive substances.
科学的研究の応用
MPBD has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar structure to other psychoactive substances such as N,N-dimethyltryptamine (DMT) and 5-MeO-DMT. Studies have shown that MPBD has a high affinity for the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychoactive substances.
特性
IUPAC Name |
N-(3-methylbutyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)9-10-18-17(20)16-7-5-15(6-8-16)13-19-11-3-4-12-19/h5-8,14H,3-4,9-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNPIQUNGJELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)

![N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439625.png)
![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4439632.png)
![N-cyclohexyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439642.png)
![N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4439644.png)
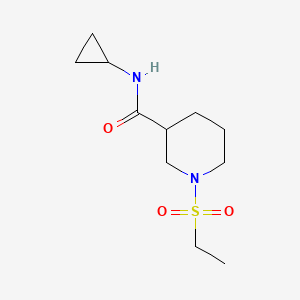
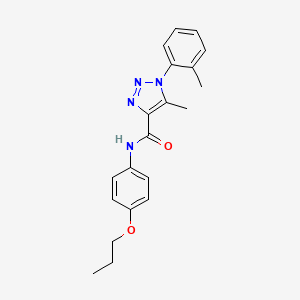

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4439664.png)
![N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439672.png)
